molecular formula C17H17FN2O3S B2791266 (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(pyridin-3-yl)methanone CAS No. 2034458-29-0

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(pyridin-3-yl)methanone

Cat. No.: B2791266
CAS No.: 2034458-29-0
M. Wt: 348.39
InChI Key: SUBXWPVRGJZCPA-UHFFFAOYSA-N
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Description

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C17H17FN2O3S and its molecular weight is 348.39. The purity is usually 95%.
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Properties

IUPAC Name

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-15-6-2-1-5-14(15)16-7-9-20(10-11-24(16,22)23)17(21)13-4-3-8-19-12-13/h1-6,8,12,16H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBXWPVRGJZCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(pyridin-3-yl)methanone is a complex organic molecule featuring a thiazepan ring, a fluorophenyl group, and a pyridine moiety. Its unique structural characteristics suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C19H17FN2O4SC_{19}H_{17}FN_{2}O_{4}S with a molecular weight of approximately 420.47 g/mol. The presence of the fluorine atom is particularly noteworthy due to its influence on the compound's electronic properties and biological interactions.

Property Value
Molecular FormulaC₁₉H₁₇FN₂O₄S
Molecular Weight420.47 g/mol
Structural FeaturesThiazepan ring, Fluorophenyl group, Pyridine moiety

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within biological systems. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiazepane ring may form hydrogen bonds with polar functional groups. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Pharmacological Potential

Preliminary studies indicate that this compound may exhibit significant pharmacological properties, including:

  • Anticancer Activity : The compound's structure suggests potential interactions with pathways involved in cancer metabolism, particularly through inhibition of glycolysis in aggressive cancers like glioblastoma multiforme (GBM) .
  • Anti-inflammatory Effects : The thiazepane structure has been linked to anti-inflammatory properties in related compounds, suggesting similar potential for this molecule.

Case Studies and Research Findings

Recent research has explored the biological effects of various derivatives related to this compound. For instance:

  • Fluorinated Derivatives : Studies on analogs of 2-deoxy-D-glucose (2-DG) have shown that fluorinated compounds can effectively inhibit hexokinase activity, which is crucial for glycolysis in cancer cells. This mechanism may be applicable to the thiazepan-based compound as well .
  • In Vitro Studies : In vitro assays have demonstrated cytotoxic effects against cancer cell lines, indicating that modifications at the C-2 position of similar compounds enhance stability and uptake, potentially applicable to our target compound .
  • Molecular Docking Studies : Computational modeling has suggested that the compound can bind effectively to key enzymes involved in metabolic pathways, reinforcing its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(pyridin-3-yl)methanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of thiazepane intermediates followed by coupling with fluorophenyl and pyridinyl moieties. Key steps include:

  • Step 1 : Formation of the 1,4-thiazepane ring via nucleophilic substitution or condensation reactions under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) .
  • Step 2 : Introduction of the 2-fluorophenyl group via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled inert atmospheres .
  • Step 3 : Sulfone oxidation (1,1-dioxido formation) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane .
  • Optimization : Reaction time, solvent polarity, and catalyst loading significantly impact yield. For example, reducing Pd catalyst concentration to 2 mol% minimizes side-product formation .

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, particularly the fluorophenyl (δ 7.2–7.8 ppm) and pyridinyl (δ 8.1–8.9 ppm) signals .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for pharmacological studies) .
  • Mass Spectrometry (HRMS) : Verify molecular weight ([M+H]⁺ expected at m/z 405.12) .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :

  • Storage : Store at –20°C in amber vials under argon to prevent oxidation of the sulfone group .
  • Degradation Pathways : Hydrolysis of the thiazepane ring in aqueous media (pH < 5) and photodegradation under UV light. Use lyophilization for long-term stability .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB IDs 4LOM or 6WNO). Focus on π-π stacking between the pyridinyl group and aromatic residues (e.g., Tyr185 in kinases) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories. Key metrics: RMSD (<2 Å) and binding free energy (MM/PBSA) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of fluorophenyl and sulfone modifications?

  • Methodological Answer :

  • Analog Synthesis : Replace the 2-fluorophenyl with 3- or 4-fluoro isomers to evaluate positional effects on target binding .
  • Sulfone Replacement : Substitute 1,1-dioxido with sulfoxide or thioether groups to probe oxidation-state dependency .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ for COX-2) and cell viability screens (e.g., MTT assays on cancer lines) .

Q. What strategies are effective in resolving crystallographic data contradictions for this compound (e.g., disordered sulfone groups)?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7 Å) to enhance resolution (<1.0 Å) for disordered regions .
  • Refinement Tools : Apply SHELXL’s PART and SUMP commands to model partial occupancy of sulfone oxygen atoms .
  • Validation : Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O bonds) .

Q. How can metabolomic studies identify phase I/II metabolites of this compound in hepatic microsomes?

  • Methodological Answer :

  • Incubation Conditions : Use human liver microsomes (HLMs) with NADPH regeneration systems. Monitor time-dependent metabolite formation (0–120 min) .
  • LC-MS/MS Analysis : Employ Q-TOF mass spectrometry in positive ion mode. Key metabolites: hydroxylated thiazepane (m/z 421.14) and glucuronidated pyridinyl (m/z 581.20) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardization : Validate assay protocols using positive controls (e.g., staurosporine for kinase inhibition).
  • Batch Variability : Test multiple synthetic batches to rule out impurity-driven effects (e.g., residual palladium in coupling reactions) .
  • Statistical Tools : Apply Grubbs’ test to identify outliers and meta-analysis to harmonize data across labs .

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